4-(Pyrimidin-2-yl)thiomorpholine
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Overview
Description
4-(Pyrimidin-2-yl)thiomorpholine is a heterocyclic compound that features a pyrimidine ring fused with a thiomorpholine moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both nitrogen and sulfur atoms in its structure imparts unique chemical properties, making it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyrimidin-2-yl)thiomorpholine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chloropyrimidine with thiomorpholine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient production. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, further enhances the scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 4-(Pyrimidin-2-yl)thiomorpholine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the 2-position of the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Pyrimidin-2-yl)thiomorpholine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds
Biology: The compound has shown potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties. It is often used in the development of new pharmaceuticals.
Medicine: Due to its biological activity, this compound is investigated for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 4-(Pyrimidin-2-yl)thiomorpholine largely depends on its interaction with biological targets. The compound can inhibit specific enzymes or receptors, leading to the disruption of cellular processes. For instance, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects. The exact molecular targets and pathways involved vary depending on the specific application and the structure of the derivatives used.
Comparison with Similar Compounds
2-Thiopyrimidine: Similar in structure but lacks the morpholine ring.
4-Morpholinopyrimidine: Contains a morpholine ring but lacks the sulfur atom.
2-Mercaptopyrimidine: Contains a sulfur atom but in a different position.
Uniqueness: 4-(Pyrimidin-2-yl)thiomorpholine is unique due to the presence of both a pyrimidine ring and a thiomorpholine moiety. This dual functionality allows for a broader range of chemical reactions and biological activities compared to its analogs. The combination of nitrogen and sulfur atoms in its structure enhances its reactivity and potential as a versatile building block in synthetic chemistry and drug development.
Properties
IUPAC Name |
4-pyrimidin-2-ylthiomorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3S/c1-2-9-8(10-3-1)11-4-6-12-7-5-11/h1-3H,4-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGBNEIHMYECHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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